molecular formula C24H33NO3S B1672123 GR 218,231 CAS No. 175442-95-2

GR 218,231

Cat. No.: B1672123
CAS No.: 175442-95-2
M. Wt: 415.6 g/mol
InChI Key: HUXFXXWYIRBVJR-JOCHJYFZSA-N
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Preparation Methods

The synthesis of GR 218,231 involves several steps. The compound is known chemically as (+)-(2R)-1,2,3,4-Tetrahydro-6-[(4-methoxyphenyl)sulfonyl]methyl-N,N-dipropyl-2-naphthalenamine . The synthetic route typically involves the following steps:

    Formation of the naphthalenamine core: This involves the cyclization of appropriate precursors to form the naphthalenamine structure.

    Introduction of the sulfonyl group: The 4-methoxyphenylsulfonyl group is introduced through sulfonylation reactions.

    N-alkylation: The dipropyl groups are added via N-alkylation reactions.

Chemical Reactions Analysis

GR 218,231 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

GR 218,231 has several scientific research applications:

Mechanism of Action

GR 218,231 exerts its effects by selectively antagonizing dopamine D3 receptors . This means it binds to these receptors and inhibits their activity, which can modulate dopaminergic signaling in the brain. The compound’s action on dopamine D3 receptors makes it a valuable tool for studying the role of these receptors in various neurological and psychiatric conditions.

Comparison with Similar Compounds

Properties

CAS No.

175442-95-2

Molecular Formula

C24H33NO3S

Molecular Weight

415.6 g/mol

IUPAC Name

(2R)-6-[(4-methoxyphenyl)sulfonylmethyl]-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C24H33NO3S/c1-4-14-25(15-5-2)22-9-8-20-16-19(6-7-21(20)17-22)18-29(26,27)24-12-10-23(28-3)11-13-24/h6-7,10-13,16,22H,4-5,8-9,14-15,17-18H2,1-3H3/t22-/m1/s1

InChI Key

HUXFXXWYIRBVJR-JOCHJYFZSA-N

SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)CS(=O)(=O)C3=CC=C(C=C3)OC

Isomeric SMILES

CCCN(CCC)[C@@H]1CCC2=C(C1)C=CC(=C2)CS(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)CS(=O)(=O)C3=CC=C(C=C3)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(di-n-propylamino)-6-(4-methoxyphenylsulfonylmethyl)-1,2,3,4-tetrahydronaphthalene
GR 218,231
GR 218231
GR-218,231
GR-218231

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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